molecular formula C20H15ClN4O2 B2553215 2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide CAS No. 862811-38-9

2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

Cat. No. B2553215
CAS RN: 862811-38-9
M. Wt: 378.82
InChI Key: VHMGAZIQSJZFNC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extraterminal domain (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Scientific Research Applications

Chemical Synthesis and Environmental Impact

The synthesis and environmental implications of chlorophenols, which share structural similarities with 2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide, have been studied in various contexts. Chlorophenols are known as precursors in the formation of dioxins during chemical and thermal processes, including municipal solid waste incineration. These compounds arise from incomplete combustion and may undergo several transformation pathways, such as oxidative conversion, hydrolysis, de novo synthesis, and cyclization combined with oxidation. Their formation rates and reaction pathways have been briefly discussed, highlighting the significance of such compounds in environmental chemistry and pollution (Peng et al., 2016).

Pharmacological Design and Activity

The pharmacophore design of p38α MAP kinase inhibitors, which are crucial for proinflammatory cytokine release, demonstrates the significance of imidazole scaffolds. These structures, related to the chemical due to the presence of imidazole units, have shown high selectivity and binding potency, indicating the potential for developing targeted therapies in inflammation and related diseases. The synthesis, design, and activity studies of these compounds provide a framework for understanding how similar structures might be utilized in drug development (Scior et al., 2011).

Antitumor Applications

Research on imidazole derivatives, including compounds structurally similar to this compound, has shown promising antitumor activity. These compounds, through various biochemical mechanisms, exhibit the potential for new antitumor drug development. Their structures are integral to synthesizing compounds with diverse biological properties, underscoring their importance in medicinal chemistry and oncology research (Iradyan et al., 2009).

Optoelectronic Applications

The synthesis and application of quinazoline and pyrimidine derivatives, closely related to the compound , have shown significant potential in the field of optoelectronics. These compounds, when incorporated into π-extended conjugated systems, have been valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of such heterocyclic moieties into optoelectronic materials highlights their versatility and importance beyond pharmaceutical applications (Lipunova et al., 2018).

Mechanism of Action

Future Directions

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The development of new synthetic methodologies and the discovery of new biological activities are potential future directions in this field .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c21-15-4-8-17(9-5-15)27-13-19(26)23-16-6-2-14(3-7-16)18-12-25-11-1-10-22-20(25)24-18/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMGAZIQSJZFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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